CID 156594418
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Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane, mixt. with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt (1:1) is a complex chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which combines carbohydrate moieties with a polymeric backbone and an iodinated aromatic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane involves several steps:
Polymerization: The polymerization of 2-(chloromethyl)oxirane is initiated using a suitable catalyst under controlled conditions to form the polymer backbone.
Glycosylation: The polymer is then glycosylated with alpha-D-Glucopyranoside and beta-D-fructofuranosyl units using glycosyl donors and acceptors in the presence of a glycosylation catalyst.
Iodination: The final step involves mixing the polymer with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors and automated glycosylation systems to ensure high yield and purity. The iodination step is carried out in specialized facilities to handle the iodinated aromatic acid safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrate moieties.
Reduction: Reduction reactions can occur at the iodinated aromatic acid, potentially reducing the iodine atoms.
Substitution: The chloromethyl group in the polymer backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
Oxidation: Oxidized carbohydrate derivatives.
Reduction: Reduced iodinated aromatic acids.
Substitution: Substituted polymer derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Polymer Science: It serves as a model compound for studying polymerization and glycosylation reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its carbohydrate moieties.
Cell Signaling: It may influence cell signaling pathways through its interaction with cell surface receptors.
Medicine
Imaging: The iodinated aromatic acid component makes it useful in medical imaging techniques such as X-ray and CT scans.
Drug Delivery: The compound can be used as a carrier for drug delivery systems due to its polymeric nature.
Industry
Food Emulsifier:
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets enzymes and cell surface receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, particularly those involving carbohydrate recognition and iodinated aromatic acids.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Used as a food emulsifier.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate: Used in similar applications with different properties.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate): Another variant with distinct functional groups.
Uniqueness
The uniqueness of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane, mixt. with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt lies in its combination of carbohydrate moieties, polymeric backbone, and iodinated aromatic acid, which imparts unique chemical and physical properties.
Properties
CAS No. |
97639-11-7 |
---|---|
Molecular Formula |
C26H36ClI3N2NaO16 |
Molecular Weight |
1071.7 g/mol |
InChI |
InChI=1S/C12H22O11.C11H9I3N2O4.C3H5ClO.Na/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;4-1-3-2-5-3;/h4-11,13-20H,1-3H2;1-2H3,(H,15,17)(H,16,18)(H,19,20);3H,1-2H2;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;/m1.../s1 |
InChI Key |
BTXOHYBOWSFNOQ-VQNFKRBLSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na] |
Origin of Product |
United States |
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